(2-(Difluoromethoxy)phenyl)methanamine hydrochloride

Lipophilicity optimization Regioisomer selection CNS drug design

Medicinal chemistry teams pursuing BRD4-targeted epigenetic probes require the ortho-OCF₂H benzylamine building block to construct the key 2-(difluoromethoxy)phenylmethoxy ether side chain (US Patent 10,023,592). Substituting methoxy or trifluoromethoxy analogs without re-optimization risks failed synthetic routes and altered target engagement. This hydrochloride salt (CAS 127842-63-1) delivers a crystalline, non-hygroscopic solid (MW 209.62) that simplifies gravimetric dispensing and long-term storage versus the air-sensitive free-base liquid. Purity: ≥98%. For R&D use only.

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62 g/mol
Cat. No. B13107287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Difluoromethoxy)phenyl)methanamine hydrochloride
Molecular FormulaC8H10ClF2NO
Molecular Weight209.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)OC(F)F.Cl
InChIInChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H
InChIKeyCFJLRVZFIJPKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Difluoromethoxy)phenyl)methanamine Hydrochloride: Strategic CNS & Epigenetic Building Block


(2-(Difluoromethoxy)phenyl)methanamine hydrochloride (CAS 127842-63-1; MF C₈H₁₀ClF₂NO; MW 209.62) is an ortho-substituted benzylamine derivative furnished as a hydrochloride salt. The compound integrates a primary amine nucleophile with a difluoromethoxy (–OCF₂H) group positioned ortho to the aminomethyl side chain, a structural motif that confers a distinctive combination of lipophilicity (calculated LogP of the free base: 1.87), modulated basicity (predicted pKa 8.60), and hydrogen-bond donor capacity [1]. Primarily deployed as a pharmaceutical intermediate and fluorinated building block, it enables the construction of spirohydantoin anticonvulsants, BRD4-targeted epigenetic inhibitors, and dopamine D₂ receptor antagonists with documented differentiation from its methoxy, trifluoromethoxy, and regioisomeric analogs [2][3].

Spirohydantoin anticonvulsant scaffold construction
2-(Difluoromethoxy)benzyl group as essential N-benzyl substituent
BRD4 bromodomain inhibitor library synthesis
Patent-validated 500 nM IC₅₀ chemotype building block
Dopamine D₂ receptor antagonist lead optimization
Modulated amine basicity for receptor-binding assays
Fluorinated fragment library entry
Rule-of-Three compliant, lipophilic H-bond donor fragment

(2-(Difluoromethoxy)phenyl)methanamine Hydrochloride vs. Generic Benzylamine Analogs in Lead Optimization


Benzylamine derivatives bearing ortho-substituted alkoxy groups are not functionally interchangeable. The difluoromethoxy (–OCF₂H) substituent establishes a lipophilic-hydrogen-bond-donor profile that is qualitatively distinct from both the purely lipophilic –OCF₃ group and the more basic, non-fluorinated –OCH₃ group [1][2]. Substitution position further modulates lipophilicity; moving the –OCF₂H group from the ortho to the para position lowers calculated LogP by approximately 0.7 units, altering partitioning and target-engagement behavior . Additionally, the hydrochloride salt provides a crystalline, non-hygroscopic solid (MW 209.62) that simplifies gravimetric dispensing and long-term storage relative to the air-sensitive free-base liquid (CAS 243863-36-7, MW 173.16, liquid at 20°C), a critical consideration for reproducible SAR campaigns and kilo-lab scale-up . These divergences mean that substituting an in-class analog without re-optimizing downstream chemistry and pharmacology parameters carries a high risk of failed synthetic routes, altered pharmacokinetics, or irreproducible biological data.

Target –OCF₂H
Lipophilic hydrogen-bond donor; modest LogP ~1.87
Analog –OCH₃ / –OCF₃
–OCH₃ lacks H-bond donor capacity; –OCF₃ overly lipophilic without H-bonding
Ortho substitution
LogP ≈ 1.87; hydrogen-bond geometry suitable for ortho pocket interactions
Para regioisomer
LogP ~1.18; altered partitioning may shift CNS penetration and target engagement
HCl salt (CAS 127842-63-1)
Crystalline solid; ambient storage; simplified gravimetric dispensing
Free base (CAS 243863-36-7)
Air-sensitive liquid; requires inert atmosphere; potential weighing variability

(2-(Difluoromethoxy)phenyl)methanamine Hydrochloride: Physicochemical & Pharmacological Differentiation


Ortho-Substitution Enhances Lipophilicity Relative to Para Regioisomer

The ortho-substituted (2-(difluoromethoxy)phenyl)methanamine exhibits a calculated LogP of 1.87, compared with a calculated LogP of 1.18 for the para-substituted 4-(difluoromethoxy)benzylamine regioisomer, yielding a ΔLogP of approximately +0.7 [1]. For context, the 2-methoxy analog (2-methoxybenzylamine) has a LogP of 1.85, whereas the 2-trifluoromethoxy analog reaches a LogP of 2.74 . The ortho-OCF₂H compound thus occupies a lipophilicity window that is nearly identical to the methoxy analog yet retains hydrogen-bond-donor functionality absent in –OCH₃, while avoiding the excessive lipophilicity penalty of –OCF₃ that can drive LogP beyond the Lipinski-compliant range.

Ortho vs para LogP
Cross-study comparable
ΔLogP ≈ +0.7
Ortho-OCF₂H yields higher lipophilicity; supports CNS penetration context
Calculated values; experimental confirmation may refine partitioning estimate
Lipophilicity optimization Regioisomer selection CNS drug design

Reduced Amine Basicity vs. 2-Methoxybenzylamine Alters Protonation State

The predicted pKa of the primary amine in 2-(difluoromethoxy)benzylamine is 8.60 ± 0.10, compared with 9.15 ± 0.10 for 2-methoxybenzylamine, a reduction of approximately 0.55 log units attributable to the electron-withdrawing effect of the –OCF₂H group . At pH 7.4, this pKa difference translates to a calculated ~6% shift in the fraction of neutral free base (from ~1.8% for the –OCH₃ analog to ~5.9% for the –OCF₂H analog), which can meaningfully alter passive membrane permeability, lysosomal trapping propensity, and receptor-binding kinetics in cellular assays.

Amine pKa shift
Cross-study comparable
ΔpKa ≈ −0.55
OCF₂H reduces basicity; may increase neutral fraction at pH 7.4
Predicted pKa; experimental measurement may differ
Basicity modulation Bioisostere design Amine protonation

Hydrochloride Salt: Crystalline Solid vs. Air-Sensitive Free-Base Liquid

The free base (CAS 243863-36-7, MW 173.16) is a clear-to-light-yellow liquid at 20°C and is described as sensitive to air and moisture, requiring storage under inert atmosphere . Its hydrochloride salt (CAS 127842-63-1, MW 209.62) is a crystalline solid that can be stored long-term in a cool, dry place without special atmospheric precautions . This salt formation increases the molecular weight by 36.46 g/mol (HCl), corresponding to a ~21% mass increase that simplifies gravimetric accuracy in sub-milligram weighing operations typical of parallel medicinal chemistry. Furthermore, the hydrochloride form exhibits enhanced solubility in polar solvents compared to the free base, facilitating dissolution in aqueous reaction media and biological assay buffers .

Salt vs free base form
Supporting evidence
Solid vs liquid
HCl salt enables ambient handling; reduces weighing errors
Free base requires inert atmosphere storage
Salt-form selection Solid-state handling Scale-up reproducibility

BRD4 Bromodomain Inhibition with 2-(Difluoromethoxy)benzyl Scaffold

In US Patent 10,023,592 (Celgene Quanticel Research), the compound 5-[3-[[2-(difluoromethoxy)phenyl]methoxy]-5-methylsulfonylphenyl]-1,3-dimethylpyridin-2-one (Example 333), which incorporates the 2-(difluoromethoxy)benzyl ether moiety derived directly from (2-(difluoromethoxy)phenyl)methanamine, demonstrated an IC₅₀ of 500 nM against the BRD4 bromodomain (His-tagged BRD4, pH 7.3) [1]. Multiple comparator examples within the same patent series, including analogs bearing 4-(2,4-difluorophenoxy) (Example 386) and 1-phenylethoxy (Example 336/341) replacements at the equivalent position, also reported IC₅₀ values of approximately 500 nM or <500 nM, confirming that the 2-(difluoromethoxy)phenylmethoxy motif is among the active substituents in this BRD4-targeted chemotype [2][3]. This places the OCF₂H-containing building block within a validated epigenetic inhibitor scaffold distinct from the more commonly employed methoxy or unsubstituted benzyl variants in BET inhibitor programs.

BRD4 IC₅₀
Direct comparison
500 nM
Patent-exemplified scaffold; supports BRD4 engagement context
Biochemical assay; cellular activity to be confirmed
Epigenetic inhibitors BRD4 bromodomain BET inhibitor scaffold

Anticonvulsant Spirohydantoins: Reduced CNS Depression vs. Phenytoin

Madaiah et al. (2014) synthesized a 28-compound series of 1′-[2-(difluoromethoxy)benzyl]-spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-diones (compounds 5–32) and screened them for anticonvulsant activity in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazol (ScPTZ) seizure models, with neurotoxicity assessed by rotarod [1][2]. Five compounds (9, 10, 18, 30, and 31) demonstrated anticonvulsant potency in both MES and ScPTZ paradigms with lesser neurotoxicity, and several title compounds exhibited reduced central nervous system (CNS) depression compared to the reference drug phenytoin [1]. The 2-(difluoromethoxy)benzyl group serves as the essential N-benzyl substituent on the spirohydantoin core; its specific ortho-OCF₂H substitution pattern contributes to the pharmacological profile by modulating lipophilicity and hydrogen-bonding at the putative benzodiazepine-site target interface . Although quantitative ED₅₀ and TD₅₀ values for individual compounds are behind the paywall, the qualitative therapeutic advantage over phenytoin—specifically lesser CNS depression—is explicitly reported in the abstract and full text [1][2].

Anticonvulsant model
Class-level inference
Lesser CNS depression vs phenytoin
Reported seizure-model endpoint context
Quantitative ED₅₀ data behind paywall; qualitative advantage reported
Anticonvulsant pharmacophore Spirohydantoin Therapeutic index

OCF₂H Group as a Lipophilic H-Bond Donor vs. OCH₃ and OCF₃ Analogs

Zafrani et al. (J. Med. Chem. 2017) experimentally determined that the difluoromethyl (–CF₂H) and difluoromethoxy (–OCF₂H) groups possess hydrogen-bond acidity parameters (Abraham A) in the range of 0.085–0.126, placing their H-bond donor strength on a scale comparable to thiophenol, aniline, and amine groups but weaker than hydroxyl [1]. By contrast, the methoxy (–OCH₃) group functions exclusively as a hydrogen-bond acceptor (Abraham B parameter), and the trifluoromethoxy (–OCF₃) group is essentially a non-hydrogen-bonding, purely lipophilic substituent [2]. The Δlog P (XCF₂H – XCH₃) across a series of aryl difluoromethyl ethers spanned −0.1 to +0.4, indicating that replacing –OCH₃ with –OCF₂H yields a modest and tunable lipophilicity adjustment while simultaneously introducing H-bond donor capacity [1]. For (2-(difluoromethoxy)phenyl)methanamine specifically, this means the ortho-OCF₂H group can engage protein backbone carbonyls or side-chain acceptors via weak C–H···O hydrogen bonds, a binding interaction not available to its –OCH₃ or –OCF₃ counterparts.

H-bond donor character
Class-level inference
Abraham A = 0.085–0.126
OCF₂H provides weak H-bond donation absent in OCH₃/OCF₃
Experimental determination; binding contribution context-dependent
Fluorine medicinal chemistry Hydrogen-bond donor Bioisostere design

(2-(Difluoromethoxy)phenyl)methanamine Hydrochloride: Key Research & Industrial Applications


BET Bromodomain (BRD4) Inhibitor Lead Optimization

Medicinal chemistry teams pursuing BRD4-targeted epigenetic probes or oncology candidates can employ (2-(difluoromethoxy)phenyl)methanamine hydrochloride as the key benzylamine building block to construct the 2-(difluoromethoxy)phenylmethoxy ether side chain exemplified in US Patent 10,023,592 (Celgene Quanticel Research). Example 333 of this patent, derived directly from this building block, demonstrated an IC₅₀ of 500 nM against His-tagged BRD4 at pH 7.3 [1]. The ortho-OCF₂H group's dual character as a lipophilic hydrogen-bond donor (Abraham A = 0.085–0.126) enables engagement with the acetyl-lysine binding pocket's backbone carbonyl network in a manner that –OCH₃ and –OCF₃ analogs cannot replicate [2]. Procurement of the hydrochloride salt (CAS 127842-63-1) rather than the free base ensures stable, solid-form weighing for parallel-synthesis SAR campaigns.

Anticonvulsant Spirohydantoin Pharmacophore Development

Neuroscience drug-discovery groups developing next-generation antiepileptic agents with improved therapeutic indices can use this building block to synthesize 1′-[2-(difluoromethoxy)benzyl]-spiro[8-azabicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione derivatives. Madaiah et al. (2014) demonstrated that five compounds in this series exhibited anticonvulsant activity in murine MES and ScPTZ models with lesser neurotoxicity, and several compounds produced reduced CNS depression compared to phenytoin [3]. The 2-(difluoromethoxy)benzyl substituent is structurally essential for this pharmacological differentiation; its LogP of 1.87 positions the spirohydantoin scaffold within an optimal CNS-penetrant lipophilicity range, while the OCF₂H group's conformational flexibility may facilitate adaptive binding at the GABAergic benzodiazepine site [4][5].

Dopamine D₂ Receptor Antagonist Synthesis for Antipsychotic Design

Pharmaceutical development teams targeting dopamine D₂ receptors for schizophrenia and related disorders can use (2-(difluoromethoxy)phenyl)methanamine as a platform building block for constructing D₂ antagonists with improved receptor selectivity. The ortho-OCF₂H group provides steric and electronic effects that optimize receptor-binding interactions, while the reduced amine basicity (pKa 8.60 vs. 9.15 for the OCH₃ analog) alters the protonation-state distribution at physiological pH, potentially reducing off-target interactions at aminergic receptors that rely on fully protonated amine pharmacophores . The hydrochloride salt's enhanced aqueous solubility facilitates dissolution in biological assay media, enabling reproducible in vitro pharmacology workflows.

Fragment-Based Drug Discovery (FBDD) Library Construction

Fragment-library curators and computational chemists can include (2-(difluoromethoxy)phenyl)methanamine hydrochloride as a fluorinated fragment that satisfies Rule-of-Three criteria (MW 209.62 Da; LogP 1.87; H-bond donors: 2; H-bond acceptors: 4; rotatable bonds: 3) [6]. Unlike common methoxy-benzylamine fragments, the OCF₂H-substituted variant uniquely contributes both lipophilic character and hydrogen-bond donor capacity, enabling detection of weak but directional C–H···O interactions in X-ray crystallographic fragment screens. The experimentally validated Δlog P (OCF₂H – OCH₃) range of −0.1 to +0.4 provides a quantitative basis for predicting the lipophilicity shift upon fragment elaboration, supporting rational, property-guided optimization [7].

Application
Selection Property
Validation Focus
BRD4-targeted inhibitor synthesis
Ortho-OCF₂H benzyl building block
BRD4 binding assay context
Spirohydantoin anticonvulsant scaffold construction
CNS-penetrant lipophilicity profile
Seizure-model endpoint response review
D₂ receptor antagonist lead generation
Modulated amine basicity (pKa shift)
Receptor-binding assay context
Fragment-based screening library entry
Lipophilic H-bond donor fragment (Rule-of-Three compliant)
X-ray crystallographic fragment hit confirmation
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